7-Bromo-3,4-dichloro-6-methylquinoline

Description

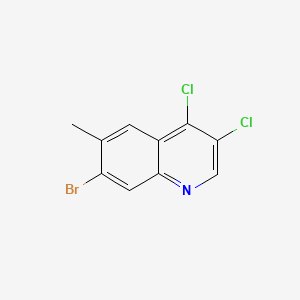

7-Bromo-3,4-dichloro-6-methylquinoline is a halogenated quinoline derivative characterized by bromine, chlorine, and methyl substituents at positions 7, 3, 4, and 6 of the quinoline ring. This compound is a solid at room temperature with moderate solubility in organic solvents such as dichloromethane and dimethylformamide . Its structure also suggests reactivity in nucleophilic substitution reactions, particularly at the bromine and chlorine sites, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No. |

1204811-11-9 |

|---|---|

Molecular Formula |

C10H6BrCl2N |

Molecular Weight |

290.969 |

IUPAC Name |

7-bromo-3,4-dichloro-6-methylquinoline |

InChI |

InChI=1S/C10H6BrCl2N/c1-5-2-6-9(3-7(5)11)14-4-8(12)10(6)13/h2-4H,1H3 |

InChI Key |

GZHARWYBZNYYAX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C(=C1)C(=C(C=N2)Cl)Cl)Br |

Synonyms |

7-Bromo-3,4-dichloro-6-methylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-4-chloroquinoline (CAS 74575-17-0)

6-Bromo-4-chloroquinoline (CAS 65340-70-7)

7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6)

- Structure : Lacks chlorine at position 3 compared to the target compound.

- Applications : Studied for antimicrobial activity due to moderate lipophilicity .

Functional Group Variations

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1368141-75-6)

- Structure: Tetrahydroquinoline core with bromine (position 6), methoxy (position 7), and a saturated ring.

- Properties: Increased solubility in polar solvents due to the methoxy group. The saturated ring reduces aromatic conjugation, altering fluorescence properties compared to fully aromatic quinolines .

- Applications : Explored in neurological research due to structural similarity to neurotransmitter modulators .

7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Structure : Carboxylic acid and cyclopropyl groups introduce hydrogen-bonding and steric effects.

- Properties : Enhanced water solubility due to the carboxylic acid group. Fluorine at position 6 improves metabolic stability.

- Applications : Antibacterial agent targeting DNA gyrase enzymes .

Key Research Findings

- Reactivity: The target compound’s bromine at position 7 shows higher susceptibility to Suzuki-Miyaura coupling than bromine at position 6 in analogs like 6-Bromo-4-chloroquinoline .

- Biological Activity: Methyl and halogen substituents synergistically improve antimicrobial activity in halogenated quinolines, as seen in 7-Bromo-4-chloro-6-methylquinoline .

- Safety: Halogenated quinolines generally require strict handling protocols due to toxicity risks, as highlighted in safety data sheets for 3,4-Dichloro-6-methylquinoline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.